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Compound of Interest

Compound Name: (2R)-2-propyloctanamide

Cat. No.: B15159202

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological evaluation of (2R)-2-propyloctanamide. The information is intended
for researchers, scientists, and professionals in the field of drug development and chemical
research.

Chemical Properties

Due to the limited availability of experimental data for (2R)-2-propyloctanamide, the following
table summarizes its calculated and estimated physicochemical properties. These values are
derived from its chemical structure and by analogy to structurally similar long-chain aliphatic
amides.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15159202?utm_src=pdf-interest
https://www.benchchem.com/product/b15159202?utm_src=pdf-body
https://www.benchchem.com/product/b15159202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15159202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source/Method
Molecular Formula C11H23NO Calculated

Molecular Weight 185.31 g/mol Calculated

IUPAC Name (2R)-2-propyloctanamide Standard Nomenclature
CAS Number Not available

White to off-white solid o )
Appearance . Analogy to similar amides|[1]
(estimated)

Analogy to N-Propyl
Melting Point 80-90 °C (estimated) Propanamide and other long-

chain amides[2][3]

) Analogy to N-Propyl
. ' > 250 °C (estimated at )
Boiling Point ] Propanamide and other long-
atmospheric pressure) ) ]
chain amides[2]

Soluble in organic solvents; . )
General solubility of long-chain

Solubilit sparingly soluble in water
Y patingy amides[4][5]

(estimated)

) ) General pKa of secondary
pKa ~17 (amide proton, estimated) ]
amides

Experimental Protocols

Given the absence of specific literature on (2R)-2-propyloctanamide, this section outlines
general yet detailed experimental protocols for its plausible synthesis and characterization
based on established organic chemistry methodologies.

Synthesis of (2R)-2-propyloctanamide

The synthesis of (2R)-2-propyloctanamide can be envisioned as a multi-step process starting
from commercially available materials. A key step involves the creation of the chiral center at
the alpha-position to the carbonyl group.

Step 1: Synthesis of 2-propyloctanoic acid

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_Chem_309_-_General_Organic_and_Biochemistry_(Bennett)/Text/10%3A_Organic_Functional_Groups_-_Introduction_to_Acid-Base_Chemistry/10.06%3A_Physical_Properties_of_Amides
https://www.etprotein.com/the-chemical-properties-of-n-propyl-propanamide/
https://chemistry.stackexchange.com/questions/136362/solubility-of-amides
https://www.etprotein.com/the-chemical-properties-of-n-propyl-propanamide/
https://scienceready.com.au/pages/amides
https://www.quora.com/Why-is-amide-more-soluble-in-water-than-the-amine-with-the-same-number-of-alkyl-group-atoms
https://www.benchchem.com/product/b15159202?utm_src=pdf-body
https://www.benchchem.com/product/b15159202?utm_src=pdf-body
https://www.benchchem.com/product/b15159202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15159202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The precursor carboxylic acid, 2-propyloctanoic acid, can be synthesized via hydroformylation
of 1-decene followed by oxidation.[6]

» Materials: 1-decene, carbon monoxide, hydrogen, a suitable hydroformylation catalyst (e.g.,
a rhodium or cobalt complex), an oxidizing agent (e.g., Jones reagent or PCC), and
appropriate solvents.

e Procedure:

o In a high-pressure reactor, 1-decene is subjected to hydroformylation with a mixture of
carbon monoxide and hydrogen in the presence of a catalyst to yield 2-propyloctanal.

o The resulting aldehyde is then oxidized to 2-propyloctanoic acid using a standard oxidizing
agent.

o The product is purified by distillation or chromatography.
Step 2: Chiral Resolution of 2-propyloctanoic acid

The racemic 2-propyloctanoic acid can be resolved to isolate the (R)-enantiomer using a chiral
resolving agent.[7][8][9]

o Materials: Racemic 2-propyloctanoic acid, a chiral resolving agent (e.g., (R)-(+)-a-
methylbenzylamine or a cinchona alkaloid), and appropriate solvents (e.g., ethanol,
acetone).

e Procedure:
o The racemic acid is reacted with the chiral resolving agent to form diastereomeric salts.

o The diastereomeric salts are separated by fractional crystallization based on their different
solubilities.

o The desired diastereomeric salt is then treated with a strong acid to liberate the
enantiomerically pure (R)-2-propyloctanoic acid.

o The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy using a
chiral shift reagent.[10]
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Step 3: Amide Coupling to form (2R)-2-propyloctanamide

The final step is the coupling of (R)-2-propyloctanoic acid with an amine source, in this case,
ammonia, to form the primary amide.[11][12][13][14][15]

o Materials: (R)-2-propyloctanoic acid, a coupling reagent (e.g., EDC, DCC, HATU), an
activating agent (e.g., HOBt), a base (e.g., DIPEA), ammonia source (e.g., ammonium
chloride), and a suitable solvent (e.g., DMF, DCM).[14]

e Procedure:
o (R)-2-propyloctanoic acid is dissolved in an anhydrous solvent.

o The coupling and activating agents are added, and the mixture is stirred to form an
activated ester.

o Ammonium chloride and a base are then added to the reaction mixture.
o The reaction is monitored by TLC or LC-MS until completion.

o The product is isolated by extraction and purified by column chromatography or
recrystallization.

Spectroscopic Characterization

The structure and purity of the synthesized (2R)-2-propyloctanamide would be confirmed
using standard spectroscopic techniques.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the aliphatic protons. The protons on the carbon adjacent to the carbonyl and the nitrogen
would be deshielded.[16][17][18] The amide N-H protons would likely appear as a broad
singlet.

e 13C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for
the carbonyl carbon around 170-180 ppm.[19][20] The other aliphatic carbons would appear
in the upfield region.
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« Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the
C=0 stretch of the amide (Amide | band) around 1640-1680 cm~1.[21][22][23][24][25] A
characteristic N-H stretching vibration would be observed around 3200-3400 cm~1, and N-H
bending (Amide Il band) around 1550-1650 cm~1.

e Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]* or
the protonated molecule [M+H]*. Fragmentation patterns would likely involve cleavage alpha
to the carbonyl group and McLafferty rearrangement.[26][27][28][29][30]

Biological Activity Screening

As the biological activity of (2R)-2-propyloctanamide is unknown, a general screening
protocol to assess its potential cytotoxic and antimicrobial effects is proposed.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an
indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]

o Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal
bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with
HCI), 96-well plates.

e Protocol:

o Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere
overnight.

o Compound Treatment: Treat the cells with various concentrations of (2R)-2-
propyloctanamide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle
control (e.g., DMSO) and a positive control (e.g., doxorubicin).

o MTT Addition: After the incubation period, add MTT solution to each well and incubate for
2-4 hours to allow for the formation of formazan crystals by viable cells.

o Solubilization: Add the solubilization solution to dissolve the formazan crystals.
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o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of the compound that inhibits 50% of cell
growth).

Antimicrobial Activity Screening: Broth Microdilution
Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against
various bacterial strains.[35][36][37][38]

o Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), bacterial growth
medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, (2R)-2-propyloctanamide
stock solution, positive control antibiotic (e.g., ampicillin, ciprofloxacin).

e Protocol:
o Preparation of Inoculum: Prepare a standardized bacterial inoculum.

o Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth
medium in the wells of a 96-well plate.

o Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no
compound) and a sterility control (no bacteria).

o Incubation: Incubate the plates at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

Visualizations
Synthetic Workflow for (2R)-2-propyloctanamide
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Step 2: Chiral Resolution

Click to download full resolution via product page

Caption: Plausible synthetic route for (2R)-2-propyloctanamide.

Workflow for In Vitro Cytotoxicity Screening (MTT
Assay)
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Caption: General workflow for the MTT cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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